Fluciclatide (18F)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

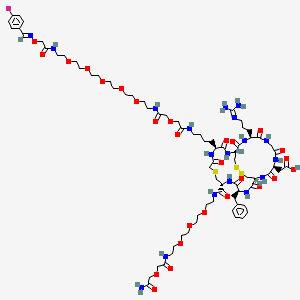

Fluciclatide F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled cyclic tripeptide that contains the arginine-glycine-aspartic acid sequence, which binds with high affinity to integrins αvβ3 and αvβ5. These integrins are upregulated in tumor-associated vasculature, making Fluciclatide F-18 a valuable tool for imaging angiogenesis in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluciclatide F-18 involves the coupling of 4-18F-fluorobenzaldehyde with an aminooxy-functionalized precursor to form an oxime . This reaction is typically carried out under mild conditions to preserve the integrity of the peptide structure.

Industrial Production Methods

Industrial production of Fluciclatide F-18 follows a similar synthetic route but is scaled up to meet clinical demand. The process involves automated synthesis modules that ensure high radiochemical purity and yield. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to verify the compound’s purity and activity .

Chemical Reactions Analysis

Types of Reactions

Fluciclatide F-18 primarily undergoes substitution reactions during its synthesis. The key reaction involves the formation of an oxime bond between 4-18F-fluorobenzaldehyde and the aminooxy-functionalized precursor .

Common Reagents and Conditions

Reagents: 4-18F-fluorobenzaldehyde, aminooxy-functionalized precursor

Conditions: Mild reaction conditions to maintain peptide integrity

Major Products

The major product of the synthesis is Fluciclatide F-18, with high radiochemical purity and specific activity suitable for PET imaging .

Scientific Research Applications

Fluciclatide F-18 has a wide range of applications in scientific research:

Chemistry: Used as a radiolabeled probe to study integrin expression and angiogenesis.

Biology: Helps in understanding the role of integrins in various biological processes, including cell adhesion and migration.

Medicine: Primarily used in oncology to image tumor angiogenesis and monitor the efficacy of anti-angiogenic therapies

Industry: Employed in the development of new radiopharmaceuticals and imaging agents.

Mechanism of Action

Fluciclatide F-18 exerts its effects by binding to integrins αvβ3 and αvβ5, which are upregulated in tumor-associated vasculature. This binding allows for the visualization of angiogenesis in tumors using PET imaging. The molecular targets and pathways involved include the integrin-mediated signaling pathways that regulate cell adhesion, migration, and survival .

Comparison with Similar Compounds

Similar Compounds

Fluciclovine F-18: Another fluorine-18 labeled compound used in PET imaging, primarily for prostate cancer.

Uniqueness

Fluciclatide F-18 is unique due to its high affinity for integrins αvβ3 and αvβ5, making it particularly effective for imaging angiogenesis in tumors. Its ability to provide detailed images of tumor vasculature sets it apart from other radiopharmaceuticals .

Properties

CAS No. |

879894-01-6 |

|---|---|

Molecular Formula |

C75H115FN18O27S3 |

Molecular Weight |

1815.0 g/mol |

IUPAC Name |

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |

InChI |

InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |

InChI Key |

VXFFXZSNVKXXIB-JZNCAEBOSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.